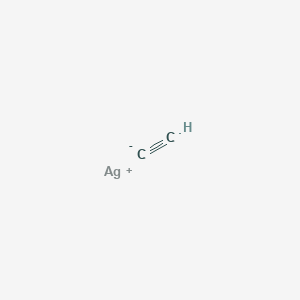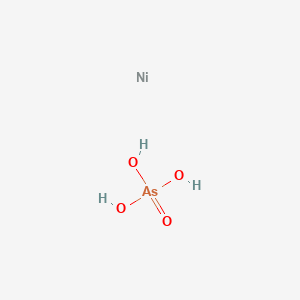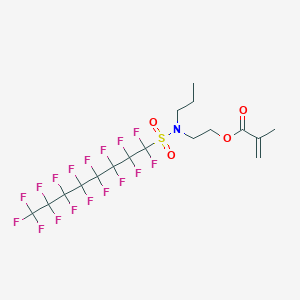
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as 2MTMPP, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-toxic liquid. 2MTMPP has a wide range of uses in the scientific and industrial communities due to its unique properties. It is used as a solvent, a reagent, and a catalyst in various chemical processes. Additionally, it has been studied for its potential applications in medicine and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : The development of practical synthesis methods for complex organic compounds is crucial. For instance, Gu et al. (2009) reported a practical, environmentally benign synthesis method for 5,5′-Methylene-bis(benzotriazole), highlighting the importance of green chemistry in creating versatile intermediates for metal passivators and light-sensitive materials Gu et al., 2009.
Applications in Material Science
- Flame Retardants : The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) in various environments emphasizes the evolving landscape of chemical applications in material science and the necessity for further research on their occurrence, environmental fate, and toxicity Zuiderveen et al., 2020.
Environmental and Health Implications
- Occupational Exposure Risks : Studies on occupational exposure to chemicals like Bisphenol A (BPA) show significant health risks, emphasizing the need for detailed exposure assessment to evaluate potential adverse health effects from chemical exposure in the workplace Ribeiro et al., 2017.
Biotechnological Advances
- Ethylene Inhibition in Agriculture : The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), showcases the biotechnological application of chemical compounds in improving postharvest quality and extending the shelf life of agricultural products Watkins, 2006.
properties
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14611-46-2 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














